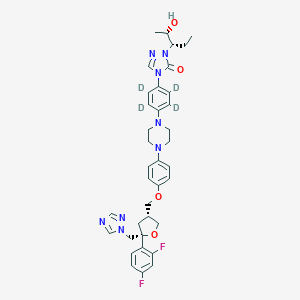

Posaconazole-d4

Overview

Description

Posaconazole-d4 is a deuterated form of posaconazole, a second-generation triazole antifungal agent. It is structurally similar to posaconazole but contains deuterium atoms, which can enhance its stability and metabolic profile. This compound is primarily used in research settings to study the pharmacokinetics and metabolism of posaconazole.

Mechanism of Action

Target of Action

Posaconazole-d4, a variant of Posaconazole, is a broad-spectrum, second-generation triazole antifungal agent . The primary target of this compound is the fungal cytochrome P450 enzyme, specifically lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of sterols in the fungal cell membrane .

Mode of Action

This compound exerts its antifungal activity by blocking the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, in fungi . It achieves this by binding to the heme cofactor located on the enzyme . This interaction inhibits the conversion of lanosterol to ergosterol, a principal sterol in the fungal cell membrane . The inhibition of ergosterol synthesis disrupts the fungal cell membrane formation, thereby exerting its antifungal effects .

Biochemical Pathways

Inhibitors or inducers of these clearance pathways may affect Posaconazole plasma concentrations .

Pharmacokinetics

Posaconazole, including its variant this compound, exhibits a complex pharmacokinetic profile. It has a large mean apparent volume of distribution after oral administration, suggesting extensive extravascular distribution and penetration into intracellular spaces . The absorption of Posaconazole is dose-limited and significantly dependent upon food intake . It binds predominantly to albumin, and the extent of protein binding is high (>98%) . Posaconazole has a median terminal elimination half-life of 15–35 hours . The renal elimination of Posaconazole is less than 1 mL/h, which is negligible compared with the mean total oral clearance of 16.3 L/h .

Result of Action

The inhibition of ergosterol synthesis by this compound leads to a decrease in the amount of ergosterol, a principal sterol in the fungal cell membrane . This results in the disruption of the fungal cell membrane, impairing its function and leading to the death of the fungal cell .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the absorption of Posaconazole is significantly dependent upon food intake . Therefore, it should be administered with a full meal whenever possible, to ensure optimal absorption . Additionally, the presence of drugs that inhibit gastric acid secretion or alter gastrointestinal motility can reduce the absorption of Posaconazole, thus decreasing its bioavailability .

Biochemical Analysis

Biochemical Properties

Posaconazole-d4 interacts with various enzymes and proteins, primarily with the enzyme lanosterol 14α-demethylase (CYP51) . This enzyme is key in the biosynthesis of sterols in the fungal cell membrane . By inhibiting CYP51, this compound blocks the synthesis of ergosterol, leading to impaired cell membrane stability and accumulation of precursors .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking the synthesis of ergosterol, a crucial component of the fungal cell membrane . This results in impaired cell membrane stability and accumulation of methylated sterol precursors . The impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through this mechanism.

Molecular Mechanism

The molecular mechanism of action of Posaaconazole-d4 involves binding interactions with the enzyme lanosterol 14α-demethylase (CYP51), leading to enzyme inhibition . This interaction blocks the synthesis of ergosterol, resulting in impaired cell membrane stability and accumulation of precursors .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound exhibits stable antifungal activity . The product’s stability and degradation over time have been observed in various studies, with no significant long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . While specific threshold effects and toxic or adverse effects at high doses are not mentioned in the available literature, it is known that achieving adequate antifungal exposure is associated with improved outcomes .

Metabolic Pathways

This compound is involved in the metabolic pathway of ergosterol synthesis in fungi . It interacts with the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in this pathway . This compound is not metabolized to a significant extent through the cytochrome P450 (CYP) enzyme system . Its limited metabolism is mediated predominantly through phase 2 biotransformations via uridine diphosphate glucuronosyltransferase enzyme pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is known to concentrate within host cell membranes and rapidly transfers to A. fumigatus, where it accumulates to high concentrations .

Subcellular Localization

This compound localizes within the endoplasmic reticulum of both host and fungal cells . This subcellular localization likely contributes to its antifungal activity, as it allows this compound to accumulate at the site of its target enzyme, CYP51 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of posaconazole-d4 involves the incorporation of deuterium atoms into the posaconazole molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The synthetic route typically involves the following steps:

Deuterium Exchange Reaction: This involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

Use of Deuterated Reagents: Deuterated reagents, such as deuterated acids or bases, can be used in the synthesis to introduce deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Key steps include:

Selection of Deuterium Source: Choosing an appropriate deuterium source that is cost-effective and efficient.

Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield and minimize impurities.

Purification: Employing purification techniques such as chromatography to isolate and purify this compound.

Chemical Reactions Analysis

Types of Reactions

Posaconazole-d4 undergoes various chemical reactions, including:

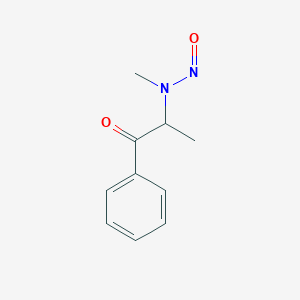

Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: Substitution reactions involve the replacement of functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often require catalysts and specific reaction conditions, such as acidic or basic environments.

Major Products Formed

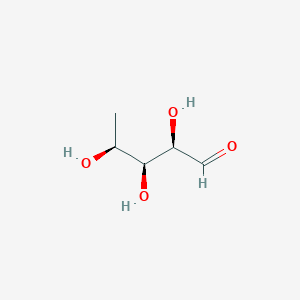

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated metabolites, while reduction can yield deuterated alcohols.

Scientific Research Applications

Posaconazole-d4 has a wide range of scientific research applications, including:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of posaconazole.

Metabolic Profiling: Helps in identifying and quantifying metabolites of posaconazole in biological samples.

Drug Interaction Studies: Used to investigate potential drug-drug interactions involving posaconazole.

Biological Research: Employed in studies related to fungal infections and antifungal resistance mechanisms.

Industrial Applications: Utilized in the development and optimization of antifungal formulations.

Comparison with Similar Compounds

Posaconazole-d4 is compared with other similar compounds, such as:

Itraconazole: Another triazole antifungal agent with a similar mechanism of action but different pharmacokinetic properties.

Fluconazole: A triazole antifungal with a narrower spectrum of activity compared to posaconazole.

Voriconazole: A triazole antifungal with a broader spectrum of activity but different side effect profile.

Uniqueness

This compound is unique due to its deuterated nature, which enhances its stability and metabolic profile. This makes it a valuable tool in pharmacokinetic and metabolic studies, providing more accurate and reliable data compared to non-deuterated compounds .

Properties

IUPAC Name |

2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGOYPUPXAKGKH-YWOVKAAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2CCN(CC2)C3=CC=C(C=C3)OC[C@H]4C[C@](OC4)(CN5C=NC=N5)C6=C(C=C(C=C6)F)F)[2H])[2H])N7C=NN(C7=O)[C@@H](CC)[C@H](C)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42F2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

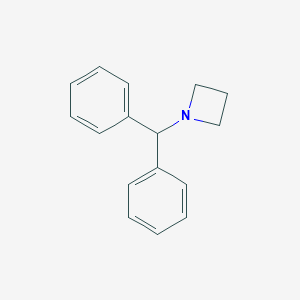

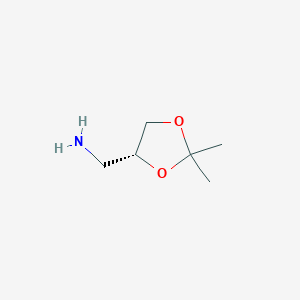

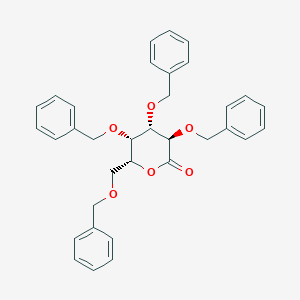

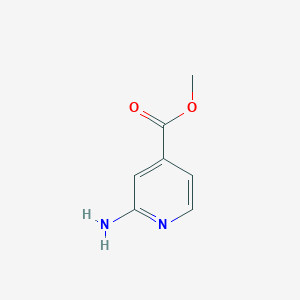

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

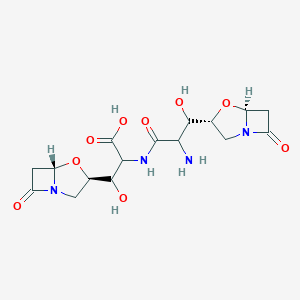

Feasible Synthetic Routes

Q1: Why is Posaconazole-d4 used as an internal standard for quantifying Posaconazole in plasma?

A1: this compound, a deuterated form of Posaconazole, is used as an internal standard in LC-MS/MS analysis due to its similar chemical behavior to the analyte, Posaconazole. [] This similarity is crucial because it ensures that this compound undergoes comparable extraction recoveries, ionization efficiencies, and chromatographic retention times as the analyte. [] These shared properties allow researchers to correct for variations during sample preparation and analysis, ultimately improving the accuracy and precision of Posaconazole quantification in complex matrices like plasma. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)

![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)